molecular formula C10H8N2O3S B2847480 DI(Pyridin-2-YL) sulfite CAS No. 105125-43-7

DI(Pyridin-2-YL) sulfite

Cat. No. B2847480
CAS RN: 105125-43-7
M. Wt: 236.25
InChI Key: YIZMNGKCMZDQJW-UHFFFAOYSA-N
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Description

Di(pyridin-2-yl) sulfite is a chemical compound with the molecular formula C10H8N2O3S . It has an average mass of 236.247 Da and a monoisotopic mass of 236.025558 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 236.25 .

Scientific Research Applications

Dihydrogen Activation by Titanium Sulfide Complexes

This study discusses the synthesis of a titanocene sulfido complex and its reaction with dihydrogen, providing insights into the mechanisms of hydrogen activation, which could be crucial for catalysis and hydrogen storage technologies (Sweeney et al., 1999).

Stability of Thiosulfate with Pyrite

Research on the stability and decomposition of thiosulfate in the presence of pyrite under various conditions sheds light on geochemical processes and the environmental impact of mining activities (Xu & Schoonen, 1995).

Synthesis and Coordination Chemistry of Pyridine Derivatives

A review of the synthesis and complex chemistry of pyridine derivatives highlights their applications in creating luminescent compounds for biological sensing and iron complexes with unique thermal properties (Halcrow, 2005).

Research on Soluble Metal Sulfides

This survey emphasizes the synthesis of metal sulfides and their application in creating models for hydrogenases, illustrating their potential in mimicking biological processes and renewable energy applications (Rauchfuss, 2004).

Dioxygen-Triggered Oxidative Radical Reaction

A study on the aerobic oxidative difunctionalization of terminal alkynes towards β-keto sulfones using dioxygen as the terminal oxidant showcases a novel approach in organic synthesis (Lu et al., 2013).

Safety and Hazards

The safety information for Di(pyridin-2-yl) sulfite indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

dipyridin-2-yl sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMNGKCMZDQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OS(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 2-hydroxypyridine (2.66 g) and NEt3 (4.05 mL) in THF (80 mL) was added dropwise SOCl2 (1.05 mL) under ice-cooling, and the mixture was stirred for one hour. The mixture was filtered, and the solvent was evaporated under reduced pressure to give di-2-pyridyl sulfite (3.02 g, 91%).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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